Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester
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Overview
Description
Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring a methoxymethylamino group and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester typically involves the esterification of butanoic acid derivatives with phenylmethyl alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid and phenylmethyl alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Butanoic acid and phenylmethyl alcohol.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-methoxy-, methyl ester: Similar ester structure but lacks the methoxymethylamino group.
Phenylmethyl butanoate: Similar ester structure but lacks the methoxymethylamino and carbonyl groups.
Uniqueness
Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester is unique due to the presence of both the methoxymethylamino group and the phenylmethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(methoxymethylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-10-14-12(15)7-8-13(16)18-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPRCHKVXSKVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)CCC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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